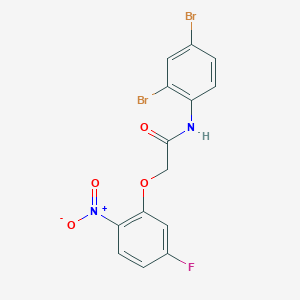![molecular formula C12H16BrN3O2S B3482612 2-[(5-bromo-2-thienyl)carbonyl]-N-cyclohexylhydrazinecarboxamide](/img/structure/B3482612.png)
2-[(5-bromo-2-thienyl)carbonyl]-N-cyclohexylhydrazinecarboxamide
Vue d'ensemble
Description
2-[(5-bromo-2-thienyl)carbonyl]-N-cyclohexylhydrazinecarboxamide, commonly known as BCTC, is a chemical compound that has been extensively studied for its potential use in scientific research. BCTC is a potent and selective antagonist of the transient receptor potential cation channel subfamily V member 1 (TRPV1), which is a non-selective cation channel that is involved in pain sensation, inflammation, and thermoregulation. The aim of
Mécanisme D'action
BCTC acts as a competitive antagonist of 2-[(5-bromo-2-thienyl)carbonyl]-N-cyclohexylhydrazinecarboxamide, binding to the channel and preventing the activation of the channel by various stimuli such as heat, capsaicin, and acid. By blocking the activation of 2-[(5-bromo-2-thienyl)carbonyl]-N-cyclohexylhydrazinecarboxamide, BCTC reduces the sensation of pain and inflammation.
Biochemical and Physiological Effects:
BCTC has been shown to have a number of biochemical and physiological effects, particularly in the context of pain management. BCTC has been shown to reduce the sensitivity of 2-[(5-bromo-2-thienyl)carbonyl]-N-cyclohexylhydrazinecarboxamide to various stimuli, including heat, capsaicin, and acid. This results in a reduction in pain sensation and inflammation. BCTC has also been shown to have a role in thermoregulation, with studies showing that BCTC can reduce body temperature in mice.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of BCTC is its potency and selectivity as a 2-[(5-bromo-2-thienyl)carbonyl]-N-cyclohexylhydrazinecarboxamide antagonist. This makes it a valuable tool for investigating the role of 2-[(5-bromo-2-thienyl)carbonyl]-N-cyclohexylhydrazinecarboxamide in pain sensation, inflammation, and other physiological processes. However, one limitation of BCTC is its relatively short half-life, which can make it difficult to use in certain experiments. Additionally, BCTC has been shown to have off-target effects on other channels, which can complicate the interpretation of results.
Orientations Futures
There are a number of future directions for research on BCTC. One area of interest is the development of more potent and selective 2-[(5-bromo-2-thienyl)carbonyl]-N-cyclohexylhydrazinecarboxamide antagonists, which could provide more effective pain management options. Another area of interest is the investigation of the role of 2-[(5-bromo-2-thienyl)carbonyl]-N-cyclohexylhydrazinecarboxamide in other physiological processes, such as metabolism and cardiovascular function. Additionally, further studies are needed to fully understand the off-target effects of BCTC and to develop strategies to minimize these effects.
Applications De Recherche Scientifique
BCTC has been extensively studied for its potential use in scientific research, particularly in the field of pain management. 2-[(5-bromo-2-thienyl)carbonyl]-N-cyclohexylhydrazinecarboxamide is a key target in pain sensation, and BCTC has been shown to be a potent and selective antagonist of this channel. BCTC has been used in a variety of studies to investigate the role of 2-[(5-bromo-2-thienyl)carbonyl]-N-cyclohexylhydrazinecarboxamide in pain sensation and inflammation, as well as in other physiological processes such as thermoregulation.
Propriétés
IUPAC Name |
1-[(5-bromothiophene-2-carbonyl)amino]-3-cyclohexylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrN3O2S/c13-10-7-6-9(19-10)11(17)15-16-12(18)14-8-4-2-1-3-5-8/h6-8H,1-5H2,(H,15,17)(H2,14,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWKYYHXPTARWBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NNC(=O)C2=CC=C(S2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![N-[2-(4-chlorophenoxy)ethyl]-2-hydroxy-2,2-bis(4-isopropylphenyl)acetamide](/img/structure/B3482560.png)

![methyl 2-{[(2,5-dichlorophenoxy)acetyl]amino}-4,5-dimethoxybenzoate](/img/structure/B3482574.png)

![N-[4-(5-bromo-2-thienyl)-1,3-thiazol-2-yl]-2-(phenylthio)acetamide](/img/structure/B3482592.png)

